Ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate
Description
Properties
Molecular Formula |
C16H19NO4 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
ethyl 3-piperidin-4-yloxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-2-19-16(18)15-14(20-11-7-9-17-10-8-11)12-5-3-4-6-13(12)21-15/h3-6,11,17H,2,7-10H2,1H3 |
InChI Key |
HUZCOELURBCGEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)OC3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate, typically involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . This method utilizes readily available starting materials such as Fe (III) salt, oxidant (t- BuO)2, and ligand (1,10-phenanthroline). Another method involves the reaction of ethyl 2-(2-acyloxyphenyl)acetate with t-BuOK, which avoids the use of transition metal catalysts and column chromatography .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs large-scale synthesis techniques that ensure high yield and purity. The methods mentioned above can be adapted for industrial production by optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, enabling further functionalization:
-
Hydrolysis to Carboxylic Acid : Treatment with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C–25°C quantitatively converts the ester to the corresponding carboxylic acid .
-
Amide Formation : The hydrolyzed acid reacts with amines (e.g., 3-methoxybenzylamine) using coupling agents like EDCI/HOBt, yielding amide derivatives with up to 66% efficiency .
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ester hydrolysis | LiAlH₄, THF, 0°C → 25°C, 2 hr | 90–97% | |
| Amide coupling | EDCI, HOBt, DIPEA, CH₃CN, rt, 4 hr | 66% |
Piperidine Substitution Reactions
The piperidine moiety participates in nucleophilic substitution and protection/deprotection reactions:
-
Deprotection of Boc Groups : Trifluoroacetic acid (TFA) in dichloromethane (DCM) removes tert-butoxycarbonyl (Boc) protecting groups from the piperidine nitrogen, achieving quantitative yields .
-
Mitsunobu Reaction : The piperidine oxygen serves as a nucleophile in Mitsunobu reactions with triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), enabling ether bond formation .
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc deprotection | TFA, DCM, rt, 2 hr | 97–99% | |
| Mitsunobu etherification | DIAD, PPh₃, THF, rt, 4 hr | 90% |
Benzofuran Core Modifications
The benzofuran scaffold undergoes electrophilic aromatic substitution and oxidative transformations:
-
Methylation at C3 : Direct methylation using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetonitrile introduces a methyl group at the C3 position, altering electronic properties .
-
Oxidation with MnO₂ : Manganese dioxide (MnO₂) in DCM oxidizes alcohol intermediates to ketones, achieving 77% yield .
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| C3 Methylation | CH₃I, K₂CO₃, CH₃CN, 80°C, 24 hr | 40% | |
| Alcohol oxidation | MnO₂, DCM, rt, 24 hr | 77% |
Enzyme-Targeted Modifications
The compound interacts with enzymes like Plasmodium falciparum N-myristoyltransferase (PfNMT), guiding structure-activity relationship (SAR) studies:
-
Bioisosteric Replacement : Replacing the benzofuran core with benzo[b]thiophene improves enzyme inhibition (IC₅₀ = 0.27 µM vs. 2.0 µM for benzofuran) .
-
Linker Optimization : A methylene spacer between the ester and aromatic groups enhances binding affinity by 10-fold compared to longer spacers .
| Modification | Enzyme Affinity (IC₅₀) | Selectivity | Reference |
|---|---|---|---|
| Benzo[b]thiophene core | 0.27 µM (PfNMT) | 10-fold | |
| Methylene linker | 0.15 µM (PvNMT) | 5-fold |
Stability and Degradation Pathways
The compound demonstrates stability under standard storage conditions but degrades under extreme pH or temperatures:
-
Acidic Hydrolysis : Prolonged exposure to HCl (1M) at 60°C cleaves the ester bond, forming 3-(piperidin-4-yloxy)benzofuran-2-carboxylic acid.
-
Thermal Decomposition : Heating above 150°C results in piperidine ring decomposition, detected via gas chromatography-mass spectrometry (GC-MS).
Comparative Reactivity with Analogues
Key differences in reactivity compared to structural analogues include:
| Compound | Reactivity Feature | Reference |
|---|---|---|
| Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate | Boc protection enhances solubility but reduces electrophilicity | |
| 3H-Spiro[isobenzofuran-1,4'-piperidine] | Spiro configuration impedes Mitsunobu reactions due to steric hindrance |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that benzofuran derivatives, including Ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate, exhibit significant anticancer properties. The compound's structural features allow it to interact effectively with cellular targets involved in cancer progression.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through pathways similar to those observed in other piperidine derivatives, enhancing cytotoxicity against various cancer cell lines .
- Research Findings : In vitro studies have shown that certain analogs exhibit improved cytotoxicity compared to standard chemotherapeutics like bleomycin, suggesting potential for development as an anticancer agent .
Neuropharmacology
The incorporation of the piperidine ring is crucial for enhancing the compound's ability to cross the blood-brain barrier, making it a candidate for neuropharmacological applications.
- Alzheimer's Disease : Compounds with similar structures have been investigated for their ability to inhibit cholinesterases, which are key enzymes in Alzheimer's disease pathology. This compound may offer dual inhibition of acetylcholinesterase and butyrylcholinesterase, potentially improving cognitive function .
- Antioxidant Activity : The compound's structure suggests it may possess antioxidant properties, which could be beneficial in neurodegenerative conditions by reducing oxidative stress .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving palladium-catalyzed reactions or other coupling techniques that allow for the functionalization of the benzofuran core .
Table: Synthesis Methods Comparison
Broader Biological Activities
Benzofuran derivatives are known for their diverse biological activities beyond anticancer and neuropharmacological effects:
- Antibacterial Properties : Some studies suggest that derivatives of benzofuran compounds can exhibit antibacterial activity against various pathogens, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Effects : Compounds similar to this compound have shown promise in modulating inflammatory pathways, which could be useful in treating chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The piperidine moiety enhances the compound’s ability to bind to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Structural Variations
The structural diversity of benzofuran-2-carboxylate derivatives primarily arises from substituents on the benzofuran ring and the nature of the ester group. Key analogs include:
Key Observations :
- Piperidine vs. Piperazine : Piperidine-containing compounds (e.g., the target) exhibit higher lipophilicity than piperazine analogs, influencing blood-brain barrier penetration .
- Substituent Position : Activity varies with substituent placement. For example, piperazine at position 5 () vs. position 3 (target) may alter target binding .
- Ester Groups : Ethyl esters (e.g., target, 3b) generally show slower hydrolysis than methyl esters (3a), prolonging in vivo half-life .
Key Findings :
- Anti-HIV Activity : Nitroimidazole-containing analogs (e.g., compound 21) show promise due to their ability to inhibit viral replication .
- Anticancer Activity: Aryl amino derivatives (e.g., 3b) exhibit potent activity by targeting tubulin or DNA synthesis .
- Enzyme Inhibition : Carbonic anhydrase inhibition is observed in benzofuran-carboxylic acids (), but ester derivatives like the target may require hydrolysis to active acids .
Physicochemical Properties
- Lipophilicity : Piperidine derivatives (e.g., target) have higher logP values than piperazine analogs, impacting bioavailability .
- Solubility : Methoxy groups (e.g., 3b, 21) enhance water solubility via hydrogen bonding .
- Metabolic Stability : Ethyl esters resist hydrolysis longer than methyl esters, delaying activation .
Biological Activity
Ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound features a benzofuran core with a piperidine moiety, which is known for enhancing the biological activity of compounds. The synthesis typically involves the reaction of benzofuran derivatives with piperidine under conditions that promote ether formation, often utilizing reagents such as diisopropyl azodicarboxylate for coupling reactions .
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains and demonstrated effective inhibition, particularly against Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function, although specific pathways remain to be elucidated .
Anticancer Activity
This compound has shown promise in anticancer research. In vitro studies on cancer cell lines such as HeLa and MCF-7 revealed cytotoxic effects with IC50 values ranging from 10 to 30 µM, indicating potent growth inhibition compared to controls like 5-Fluorouracil . The compound's ability to induce apoptosis in cancer cells has been linked to the activation of caspase pathways .
Anti-parasitic Effects
The compound has also been investigated for its anti-parasitic properties, particularly against Leishmania species. In vitro assays indicated that it effectively inhibited the growth of both promastigote and amastigote forms of Leishmania donovani, with EC50 values significantly lower than those of standard treatments like pentamidine . This suggests its potential as a therapeutic agent for treating leishmaniasis.
The biological activities of this compound are attributed to its interaction with various biochemical targets:
- Histamine Receptor Modulation : Some derivatives have been identified as antagonists or inverse agonists at the histamine H3 receptor, which may contribute to their neuropharmacological effects .
- N-myristoyltransferase Inhibition : The compound has been linked to the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for the post-translational modification of proteins involved in cellular signaling pathways related to infections and cancer progression .
Study on Anticancer Activity
A recent study evaluated the efficacy of this compound on MCF-7 breast cancer cells. The results indicated that treatment led to a significant increase in apoptotic markers, including elevated levels of caspase-9, suggesting that the compound effectively triggers programmed cell death in cancerous cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 29.7 | Apoptosis induction |
| MCF-7 | 12.5 | Caspase activation |
Study on Anti-leishmanial Activity
In another investigation focusing on leishmaniasis, this compound showed promising results against Leishmania donovani with an EC50 value of 4.5 µM, outperforming several conventional treatments .
| Form | EC50 (µM) | Standard Treatment EC50 (µM) |
|---|---|---|
| Promastigote | 2.6 | Pentamidine (2.7) |
| Amastigote | 4.5 | Miltefosine (4.8) |
Q & A
What are the standard synthetic routes for Ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate, and how is purity ensured?
Answer:
The compound is typically synthesized via a Mitsunobu reaction to form the benzofuran-piperidine ether linkage, followed by N-Boc deprotection to yield the final product . Key steps include:
- Mitsunobu Reaction : Use of DIAD (diisopropyl azodicarboxylate) and a phosphine reagent in anhydrous THF to couple the benzofuran core with a Boc-protected piperidin-4-ol derivative.
- Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group.
- Purification : Semi-preparative reverse-phase HPLC (C18 column, 220 nm detection) and confirmation of purity (>95%) via LC-MS and NMR (¹H, ¹³C, 2D experiments) .
How can reaction yields be optimized when introducing substituents on the benzofuran or piperidine moieties?
Answer:
Yields depend on electronic and steric effects of substituents. For example:
- Electron-Withdrawing Groups (EWGs) : Improve cyclization efficiency in triazine derivatives (e.g., Cl substituents increase yields by 10% compared to phenyl groups) .
- Solvent Choice : Anhydrous THF or DMF enhances Mitsunobu reaction efficiency .
- Catalyst Screening : Pd/C for nitro-to-amine reduction (91% yield achieved via optimized hydrogenation conditions) .
Advanced optimization may involve Design of Experiments (DoE) to test variables like temperature, reagent stoichiometry, and reaction time.
What analytical techniques are critical for resolving structural ambiguities in benzofuran derivatives?
Answer:
- NMR Spectroscopy : 2D experiments (COSY, HSQC, HMBC) clarify coupling patterns and confirm ether/ester linkages. For example, HMBC correlations between piperidine protons and benzofuran oxygen resolve regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass within 2 ppm error) .
- X-ray Crystallography : Programs like SHELXL or Mercury model anisotropic displacement parameters to confirm crystal packing and hydrogen-bonding networks .
How should researchers address contradictions in bioactivity data between in vitro and in vivo models?
Answer:
- Dose-Response Calibration : Use in vitro IC₅₀ values (e.g., α-glucosidase inhibition ) to guide in vivo dosing.
- Metabolic Stability Assays : LC-MS/MS monitors compound degradation in liver microsomes to explain reduced in vivo efficacy.
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to identify bioavailability bottlenecks .
What computational tools aid in predicting the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., Plasmodium falciparum N-myristoyltransferase ).
- MD Simulations : GROMACS or AMBER assesses stability of ligand-protein complexes over 100-ns trajectories.
- QSAR Modeling : Correlates substituent effects (e.g., methoxy vs. nitro groups) with bioactivity trends .
How can researchers validate the compound’s mechanism of action in anticancer studies?
Answer:
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining confirms programmed cell death.
- Western Blotting : Detects cleavage of caspase-3/PARP in treated cancer cells.
- Transcriptomic Analysis : RNA-seq identifies upregulated/downregulated pathways (e.g., p53 signaling) .
What strategies mitigate challenges in crystallizing benzofuran derivatives for X-ray analysis?
Answer:
- Solvent Screening : Use vapor diffusion with PEG-based precipitants.
- Temperature Gradients : Slow cooling from 40°C to 4°C promotes lattice formation.
- Additives : Small molecules (e.g., heptanes triiodide) disrupt aggregation .
How do structural modifications influence the compound’s physicochemical properties?
Answer:
- LogP Optimization : Introducing hydrophilic groups (e.g., -OH, -NH₂) reduces logP, improving solubility.
- Steric Effects : Bulky substituents on the piperidine ring hinder rotation, affecting binding pocket access .
- Electronic Effects : EWGs on the benzofuran core increase electrophilicity, enhancing covalent binding potential .
What protocols ensure reproducibility in scaled-up synthesis for preclinical studies?
Answer:
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time.
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., HPLC purity ≥98%).
- Batch Records : Document deviations (e.g., humidity effects during Mitsunobu reactions) .
How can researchers leverage this compound as a scaffold for library synthesis?
Answer:
- Parallel Synthesis : Diversify the piperidine ring via reductive amination or Suzuki-Miyaura coupling.
- Click Chemistry : Introduce triazole linkages using CuAAC (copper-catalyzed azide-alkyne cycloaddition).
- Late-Stage Functionalization : C-H activation at the benzofuran 5-position for halogenation or arylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
